molecular formula C18H18ClN5OS B2476738 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide CAS No. 880802-65-3

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2476738
M. Wt: 387.89
InChI Key: IBHYWMMRIOQWPX-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide” is a complex organic molecule with potential applications in various fields . It has a molecular formula of C17H22ClN5OS .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a 1,2,4-triazole ring attached to a phenyl ring via a sulfanyl group . The compound also contains an acetamide group .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Research has shown that derivatives of 1,2,4-triazol, like 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide, have significant synthetic and pharmacological potential. These derivatives are studied for their synthetic methods, physical, physico-chemical, and biological properties, laying the foundation for a broader spectrum of synthesized derivatives and biological activity expansion. Notably, derivatives of pyrolin, which are structurally related, have been found to exhibit antiexudative properties, demonstrating the therapeutic potential of such compounds (Chalenko et al., 2019).

Vibrational Spectroscopic Analysis

  • The vibrational spectroscopic signatures of similar molecules, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, have been characterized using Raman and Fourier transform infrared spectroscopy. This characterization, coupled with density functional theory, provides insight into the structural and electronic interactions of these molecules, contributing to the understanding of their stability and potential pharmacokinetic properties (Jenepha Mary, Pradhan & James, 2022).

Cholinesterase Inhibition and Molecular Docking

  • Studies have synthesized new derivatives similar to 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide and evaluated their inhibitory potential against acetylcholinesterase and butyrylcholinesterase. Some compounds in these series showed moderate to good activities against these enzymes, indicating potential therapeutic applications. Molecular docking studies further rationalize the binding site interactions, highlighting the compounds' potential in pharmaceutical research (Riaz et al., 2020).

properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-11-7-12(2)9-15(8-11)21-16(25)10-26-18-23-22-17(24(18)20)13-3-5-14(19)6-4-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHYWMMRIOQWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

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